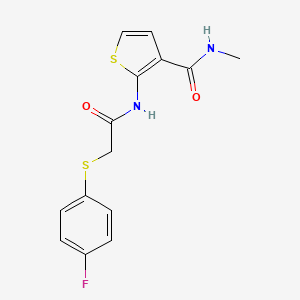

2-(2-((4-fluorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2S2/c1-16-13(19)11-6-7-20-14(11)17-12(18)8-21-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMZXDQRKHLIRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene-3-carboxylic Acid Activation

Thiophene-3-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under anhydrous conditions. The reaction is typically conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions.

$$

\text{Thiophene-3-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Thiophene-3-carbonyl chloride} + \text{SO}2 + \text{HCl}

$$

N-Methylamide Formation

The acid chloride is reacted with methylamine (CH₃NH₂) in a polar aprotic solvent such as tetrahydrofuran (THF) . Triethylamine (Et₃N) is often added to scavenge HCl, driving the reaction to completion:

$$

\text{Thiophene-3-carbonyl chloride} + \text{CH₃NH}_2 \rightarrow \text{N-methylthiophene-3-carboxamide} + \text{HCl}

$$

Purification : The crude product is isolated via vacuum filtration and recrystallized from ethanol/water mixtures to achieve >95% purity.

Preparation of 2-(4-Fluorophenylthio)acetamide

Thioether Formation

4-Fluorothiophenol reacts with chloroacetyl chloride in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) . The reaction proceeds in acetone or dimethylformamide (DMF) at 25–30°C:

$$

\text{4-Fluorothiophenol} + \text{ClCH₂COCl} \rightarrow \text{2-(4-fluorophenylthio)acetyl chloride} + \text{HCl}

$$

Amidation of Acetyl Chloride

The intermediate acetyl chloride is treated with aqueous ammonia (NH₃) or ammonium hydroxide (NH₄OH) to yield 2-(4-fluorophenylthio)acetamide:

$$

\text{2-(4-Fluorophenylthio)acetyl chloride} + \text{NH}_3 \rightarrow \text{2-(4-fluorophenylthio)acetamide} + \text{HCl}

$$

Isolation : The product is extracted with ethyl acetate , washed with brine, and purified via silica gel chromatography using hexane:ethyl acetate (7:3) .

Coupling of Fragments to Form the Target Compound

Activation of the Acetamide Intermediate

2-(4-Fluorophenylthio)acetamide is activated using carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) . Hydroxybenzotriazole (HOBt) is added to suppress racemization:

$$

\text{2-(4-Fluorophenylthio)acetamide} + \text{EDCl/HOBt} \rightarrow \text{Activated intermediate}

$$

Nucleophilic Substitution on Thiophene

The activated acetamide reacts with 2-amino-N-methylthiophene-3-carboxamide (synthesized via nitration/reduction of N-methylthiophene-3-carboxamide) in DMF at 50–60°C. The reaction is monitored via thin-layer chromatography (TLC) until completion:

$$

\text{2-Amino-N-methylthiophene-3-carboxamide} + \text{Activated intermediate} \rightarrow \text{Target compound} + \text{Byproducts}

$$

Workup : The crude mixture is diluted with ice water, and the precipitate is collected via filtration. Final purification employs column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) .

Optimization Strategies and Yield Enhancement

Solvent and Temperature Effects

- Solvent Choice : DMF enhances solubility of polar intermediates, while toluene minimizes side reactions in condensation steps.

- Temperature Control : Maintaining 0–5°C during acid chloride formation reduces decomposition.

Catalytic Additives

- 4-Dimethylaminopyridine (DMAP) : Accelerates acylation reactions by acting as a nucleophilic catalyst.

- Triethylamine (Et₃N) : Neutralizes acidic byproducts, improving reaction efficiency.

Analytical Characterization

- NMR Spectroscopy :

- ¹H NMR (400 MHz, DMSO-d₆) : Thiophene protons (δ 6.8–7.2 ppm), fluorophenyl aromatic signals (δ 7.3–7.6 ppm).

- ¹³C NMR : Carbonyl carbons at δ 165–170 ppm.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peak ([M+H]⁺ calculated for C₁₄H₁₃FN₂O₂S₂: 324.4 g/mol).

Challenges and Alternative Synthetic Routes

Competing Side Reactions

- Oxidation of Thioether : Mitigated by conducting reactions under inert atmosphere (N₂/Ar).

- Hydrolysis of Acid Chlorides : Addressed by using anhydrous solvents and molecular sieves.

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 15–20 min) reduces reaction times for coupling steps, improving yields by 10–15%.

Enzymatic Catalysis

Recent advances explore lipase-catalyzed amidation in non-aqueous media, offering greener alternatives with comparable efficiency.

Industrial-Scale Production Considerations

Cost-Effective Reagents

- Chloroacetyl Chloride vs. Bromoacetyl Bromide : The former is preferred for lower cost and reduced toxicity.

- Solvent Recovery : DCM and THF are distilled and reused to minimize waste.

Regulatory Compliance

- Genotoxic Impurities : Residual ethyl chloroformate is controlled to <10 ppm via rigorous washing.

- Environmental Discharge : Thiophenol byproducts are treated with oxidizing agents (e.g., H₂O₂) before disposal.

Chemical Reactions Analysis

2-(2-((4-fluorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-((4-fluorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Substituent Diversity in Thiophene Carboxamides

The pharmacological profile of thiophene carboxamides is highly sensitive to substituent variations. Key analogs and their structural differences include:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound offers moderate electronegativity, contrasting with the stronger EWG nitro group in , which may enhance reactivity but also genotoxicity risks .

- Bulkier Substituents : The tert-butyl and benzo[d]oxazol-2-ylthio groups in improve lipophilicity and cytotoxicity but may reduce solubility .

- Thermal Stability: Hydrazinocarbonyl substituents (Compound 15, ) confer exceptional thermal stability (>300°C), whereas the target compound’s melting point is likely lower due to its less rigid structure .

Cytotoxicity and Anticancer Activity

- Compound 12 series () : Demonstrated potent cytotoxicity against HepG2 cells (IC₅₀: 8–12 µM) via apoptosis induction (BAX/Bcl-2 ratio >3.5, Caspase-3 activation) .

- Compound 3 (): Structural analogs with 4-chlorophenyl groups show moderate activity in hepatocellular carcinoma models .

- Target Compound : The 4-fluorophenylthio group may enhance target specificity compared to bulkier substituents, though experimental data is needed to confirm efficacy.

Physicochemical Properties

- Solubility : The N-methyl carboxamide in the target compound likely improves aqueous solubility compared to tert-butyl or benzo[d]oxazolyl groups .

- Electronic Effects : Fluorine’s electronegativity may enhance hydrogen-bonding interactions, contrasting with the nitro group’s stronger electron withdrawal in .

Structural and Crystallographic Insights

- Dihedral Angles : In , the dihedral angle between the thiophene and benzene rings (8.5–13.5°) influences molecular packing and crystal stability . The target compound’s 4-fluorophenyl group may adopt a similar conformation, optimizing interactions in solid-state or protein binding.

- Intermolecular Interactions : Weak C–H⋯O/S interactions dominate in analogs like , whereas the target compound’s fluorine atom may introduce C–F⋯H or halogen bonding .

Biological Activity

2-(2-((4-fluorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide, a synthetic organic compound belonging to the thiophene derivatives class, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a fluorophenylthio group and an acetamido functional group, which may contribute to its diverse biological effects.

The molecular formula for this compound is , with a molecular weight of approximately 288.39 g/mol. The synthesis typically involves several steps, starting from 4-fluorothiophenol and chloroacetamide, leading to the formation of the desired thiophene derivative through nucleophilic substitution reactions.

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : May be reduced to corresponding amines or alcohols using agents like lithium aluminum hydride.

- Substitution : The fluorine atom can be replaced by nucleophiles such as amines or thiols.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as an inhibitor by binding to the active sites of enzymes, thereby blocking substrate access and preventing catalytic reactions. This mechanism underlies its potential therapeutic applications.

Potential Therapeutic Applications

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that it can inhibit cell proliferation in cancer cell lines, with IC50 values indicating significant potency against specific targets.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways.

- Antimicrobial Activity : Exhibits potential against various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In a recent study, this compound was evaluated for its anticancer effects on HT-29 colon cancer cells. The results indicated:

- IC50 Value : Approximately 0.081 μM against VEGFR-2.

- Apoptosis Induction : Increased apoptosis rates were observed, with a rise from 3.1% to 31.4% in treated cells.

- Molecular Changes : Enhanced expression of pro-apoptotic markers (BAX) and reduced levels of anti-apoptotic proteins (Bcl-2) were noted, suggesting a mechanism involving apoptosis regulation .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-acetamido-4-(4-substituted phenyl)-1,3-thiazoles | Contains thiazole ring | Diverse biological activities |

| Thiophene-based analogs | Various substitutions | Investigated for anticancer properties |

The unique substitution pattern of this compound differentiates it from other thiophene derivatives, potentially enhancing its pharmacological profile.

Q & A

Q. What are the standard synthetic routes for 2-(2-((4-fluorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : React 4-fluorothiophenol with an acetamide precursor (e.g., chloroacetyl chloride) to form the thioether intermediate.

- Step 2 : Couple the intermediate to a methylthiophene-carboxamide backbone via nucleophilic substitution or condensation (e.g., Knoevenagel reaction).

- Key Conditions : Use anhydrous dichloromethane (DCM) or toluene as solvents, piperidine/acetic acid catalysts, and controlled temperatures (25–30°C). Purify via recrystallization (ethanol) or column chromatography .

Q. How is the compound characterized post-synthesis?

Essential techniques include:

- NMR Spectroscopy : Confirm regiochemistry using H and C NMR (e.g., thiophene ring protons at δ 6.8–7.2 ppm, fluorophenyl signals at δ 7.3–7.6 ppm).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm, N-H bend at ~3300 cm). Purity is assessed via HPLC (>95%) .

Q. What key functional groups influence its bioactivity?

- 4-Fluorophenylthio group : Enhances lipophilicity and metabolic stability.

- Acetamido linkage : Facilitates hydrogen bonding with biological targets.

- N-Methylcarboxamide : Modulates solubility and bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., coupling with TBTU) to minimize side reactions.

- Solvent Selection : Use DMF for polar intermediates or toluene for condensation reactions to enhance solubility.

- Catalysts : Employ 2,6-lutidine or triethylamine to neutralize acids and drive reactions to completion. Monitor progress via TLC (hexane:ethyl acetate, 9:3) .

Q. How should bioactivity assays be designed to evaluate this compound?

- In Vitro Antioxidant Activity : Use DPPH radical scavenging assays (IC values compared to ascorbic acid).

- In Vivo Anti-Inflammatory Models : Test in carrageenan-induced rat paw edema (dose range: 10–100 mg/kg).

- Cell-Based Assays : Assess cytotoxicity (MTT assay) and target engagement (e.g., COX-2 inhibition) .

Q. How can structure-activity relationships (SAR) be resolved for substituent effects?

- Comparative Studies : Synthesize analogs with substituent variations (e.g., chloro, methoxy, or methyl groups) on the phenyl ring.

- Biological Testing : Compare IC values in enzyme inhibition assays (e.g., acetylcholinesterase).

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like tubulin or kinases .

Q. How to address contradictions in reported biological data (e.g., varying IC values)?

- Assay Validation : Ensure consistent protocols (e.g., cell line passage number, serum concentration).

- Solubility Checks : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference.

- Structural Confirmation : Re-characterize compounds from conflicting studies to rule out degradation or impurities .

Q. What methodologies are used to study interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., kinases).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, K).

- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells .

Q. How is stability under physiological conditions assessed?

- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours; analyze degradation via LC-MS.

- Metabolic Stability : Use liver microsomes (human/rat) to quantify half-life (t) and identify metabolites .

Q. How can computational modeling predict its pharmacokinetic properties?

- ADMET Prediction : Use tools like SwissADME to estimate logP, BBB permeability, and CYP450 interactions.

- Molecular Dynamics (MD) Simulations : Simulate binding to plasma proteins (e.g., albumin) to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.